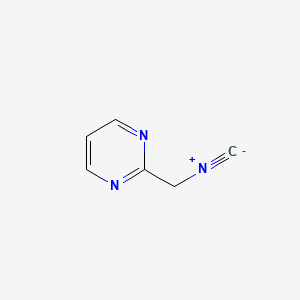
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a dimethylamino group and a carboxamide group.
Preparation Methods
The synthesis of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride typically involves the reaction of cyclopropane derivatives with dimethylamine and carboxamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxamide: This compound lacks the dimethylamino group and has different reactivity and applications.
Cyclopropane-1-carboxamide: This simpler compound does not have the dimethylamino substitution, making it less versatile in certain chemical reactions.
N,N-Dimethylcyclopropane-1-carboxamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-(dimethylamino)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(3-4-6)5(7)9;/h3-4H2,1-2H3,(H2,7,9);1H |
InChI Key |
KYRCPNGDONKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
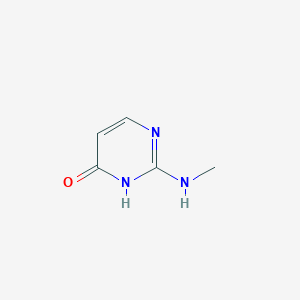
aminehydrochloride](/img/structure/B13572584.png)
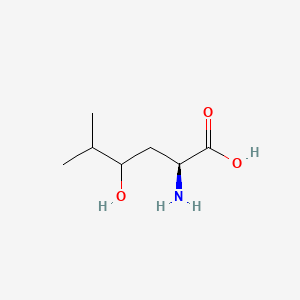

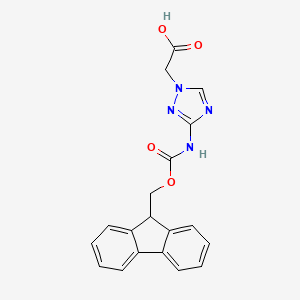
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
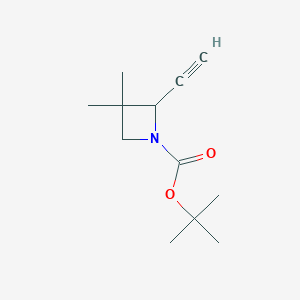
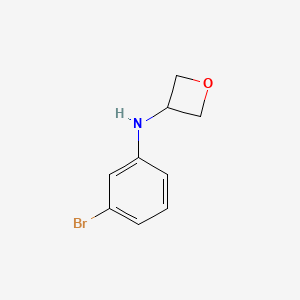

![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)
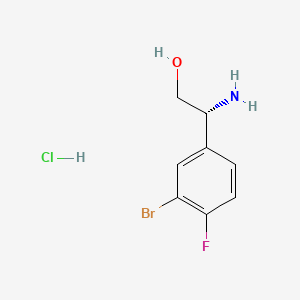
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
